molecular formula C6H4BrN3 B065085 5-bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 175791-49-8

5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Número de catálogo: B065085
Número CAS: 175791-49-8
Peso molecular: 198.02 g/mol
Clave InChI: CMXNUWNEWCACQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine typically involves the bromination of pyrrolo[2,3-d]pyrimidine derivatives. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide (NBS) in chloroform under reflux conditions . Another approach involves the use of 5-bromo-2,4-dichloropyrimidine as a starting material, which undergoes a series of reactions including N-alkylation, Sonogashira coupling, and cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of copper-catalyzed coupling reactions, can be employed to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Cytotoxic Activity

Research has demonstrated that derivatives of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study synthesized multiple derivatives and tested their activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The most promising compound displayed IC50 values of 0.66 μM, 0.38 μM, and 0.44 μM respectively, indicating strong anti-cancer properties compared to the standard Cabozantinib .

Inhibition of Protein Kinases

This compound derivatives have also been identified as inhibitors of various protein kinases, which play critical roles in cancer cell signaling pathways. Notably:

  • Compounds such as 5k exhibited potent inhibitory activity against kinases like EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM, comparable to established tyrosine kinase inhibitors like sunitinib .
  • The structure-activity relationship (SAR) studies indicate that specific substituents on the phenyl rings enhance biological activity, emphasizing the importance of molecular modifications in drug design .

Immunosuppressive Applications

Beyond oncology, this compound has potential applications in immunosuppression:

  • It has been identified as an inhibitor of Janus Kinase 3 (JAK3), which is crucial in the signaling pathways for various interleukins involved in immune responses. This inhibition may provide therapeutic benefits for conditions requiring immunosuppression such as organ transplant rejection and autoimmune diseases like lupus and rheumatoid arthritis .

Summary of Biological Activities

The following table summarizes the biological activities and IC50 values of selected derivatives of this compound:

CompoundTarget Cell LineIC50 Value (μM)Mechanism of Action
Compound 51A5490.66Apoptosis induction
Compound 51HeLa0.38Apoptosis induction
Compound 51MCF-70.44Apoptosis induction
Compound 5kHepG240 - 204 nMTyrosine kinase inhibition
Compound 5kVarious kinasesComparatively potent to sunitinibMulti-targeted kinase inhibition

Mecanismo De Acción

The mechanism of action of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of multiple kinases, including EGFR, Her2, VEGFR2, and CDK2, by binding to their active sites. This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms stable interactions with these kinases, similar to known inhibitors like sunitinib .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and development .

Actividad Biológica

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and as an inhibitor against certain pathogens. This article explores the biological activity of this compound, drawing from various studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The molecular formula is C6H5BrN4C_6H_5BrN_4 with a molecular weight of approximately 199.04 g/mol. Its structure allows for interactions with biological macromolecules, making it a candidate for drug development.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of pyrrolo[2,3-d]pyrimidine. For instance, compound 5k demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 cells. The mechanism involves:

  • Induction of Apoptosis : Treatment with compound 5k led to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2. This suggests that 5k promotes programmed cell death in cancer cells .
  • Cell Cycle Arrest : Flow cytometry analysis showed that 5k caused an increase in the G1 phase population and a decrease in S and G2/M phases, indicating an antiproliferative effect .

Table 1: Cytotoxicity of Compound 5k Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG229 - 59Induces apoptosis, cell cycle arrest
HeLaN/AVaries based on substitution
MDA-MB-231N/AVaries based on substitution
MCF-7N/AVaries based on substitution

2. Inhibition of Kinases

The compound has also been studied for its inhibitory effects on specific kinases related to malaria. In vitro studies indicated that derivatives containing the pyrrolo[2,3-d]pyrimidine scaffold can inhibit Plasmodium falciparum calcium-dependent protein kinases (PfCDPK4 and PfCDPK1). The IC50 values ranged from 0.210 to 0.589 μM for these targets, indicating potent activity against malaria parasites .

Case Studies and Research Findings

Several research efforts have been directed towards understanding the biological activity of this compound:

  • In Silico Studies : Molecular docking studies revealed that pyrrolo[2,3-d]pyrimidines could effectively bind to the ATP-binding site of PfCDPK4, demonstrating potential as selective inhibitors against malaria .
  • Comparative Analysis : In a comparative study with known kinase inhibitors like sunitinib, compound 5k exhibited comparable binding interactions with critical kinases involved in cancer progression (EGFR, Her2, VEGFR2) with IC50 values ranging from 40 to 204 nM .

Propiedades

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXNUWNEWCACQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445011
Record name 5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175791-49-8
Record name 5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine (7) is prepared by dissolving 7H-pyrrolo[2,3-d]pyrimidine (6) in chloroform and slowly adding Br2 in carbon tetrachloride at 0° C. After stirring for 1-2 hours, the reaction may be quenched in aqueous hydrochloric acid. Isolation by conventional means (e.g. extraction and silica gel chromatography) provides compound 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of bromine (0.086 mL, 1.68 mmol) in DMF (5.5 mL) was added to a solution of 7H-pyrrolo[2,3-d]pyrimidine (200 mg, 1.68 mmol) in DMF (5.5 mL). The reaction mixture was stirred at RT for 4 h and poured into a mixture of ice and water containing Na2S2O3. A saturated aqueous solution of NaHCO3 was added (until basic pH), the layers were separated and the aqueous layer was extracted twice with EtOAc. The combined organic extracts were washed with brine, dried (Na2SO4), filtered and concentrated. The material thus obtained was used without further purification in the next step. TLC, Rf (CH2Cl2/MeOH 9:1)=0.45; MS (UPLC/MS): 198.1/200.1 [M+H]+, 196.1/198.1 [M−H]−.
Quantity
0.086 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.